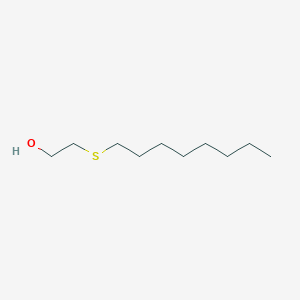

2-(Octylthio)ethanol

Description

Properties

IUPAC Name |

2-octylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22OS/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPXKNBDCUOENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032516 | |

| Record name | 2-Hydroxyethyl octyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2-(octylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3547-33-9 | |

| Record name | 2-(Octylthio)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3547-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Octylthio)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003547339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octylthio)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(octylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl octyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(octylthio)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(OCTYLTHIO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G5X52121W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Octylthio)ethanol (CAS 3547-33-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, safety information, and potential applications of 2-(Octylthio)ethanol. The information is compiled and presented to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a pale-amber to light yellow liquid organic sulfide.[1][2] It is also known by several synonyms, including 2-Hydroxyethyl octyl sulfide and MGK Repellent 874.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3547-33-9 | [4] |

| Molecular Formula | C10H22OS | [1][4][5] |

| Molecular Weight | 190.35 g/mol | [1][4][6] |

| Density | 0.930 g/cm³ | [1] |

| Melting Point | 0°C | [1] |

| Boiling Point | 325.88°C (estimated) | [1] |

| Flash Point | 215.336°C | [1] |

| Vapor Pressure | 0.042 Pa at 25°C | [1] |

| Appearance | Pale-amber to light yellow liquid | [1][2] |

Safety and Toxicological Information

This compound is classified as an irritant and is harmful if swallowed.[1][7] It can cause serious eye damage.[4]

Table 2: Toxicological and Safety Data

| Parameter | Value | Source(s) |

| Oral LD50 (Rat) | 8530 mg/kg | [1] |

| Hazard Symbols | Xi (Irritant) | [1] |

| Risk Codes | R41: Risk of serious damage to eyes | [1] |

| Safety Descriptions | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [1] |

| GHS Hazard Statements | H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH331: Toxic if inhaled | [4][7] |

| UN Number | 3082 | [1] |

Handling and Storage:

-

Keep away from heat, sparks, and open flames.[7]

-

Wash skin thoroughly after handling.[7]

-

Use only in a well-ventilated area.[7]

-

Wear protective gloves, eye protection, and face protection.[7]

-

Store in a well-ventilated place and keep the container tightly closed.[7]

-

Combustion may produce toxic sulfur oxide gas.[1]

-

Recommended fire extinguishing agents include dry powder, foam, and sand.[1]

Applications and Uses

This compound has established applications in the chemical industry:

-

Insect Repellent: It is used as an active ingredient in insect repellent formulations.[6]

-

Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals. In the agrochemical industry, it is a component in the production of some pesticides. It also has applications in the pharmaceutical industry as an intermediate, for example, in the synthesis of the antibiotic Tinidazole.

Experimental Protocols

Representative Synthesis Protocol:

The synthesis of this compound can be achieved through the reaction of 1-octanethiol with ethylene oxide. This reaction is analogous to the industrial production of similar thio-alcohols.

Materials:

-

1-Octanethiol

-

Ethylene oxide

-

Sodium hydroxide (or other base catalyst)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Magnesium sulfate (for drying)

-

Round-bottom flask

-

Condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

A solution of 1-octanethiol in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

A catalytic amount of a base, such as sodium hydroxide, is added to the solution.

-

The flask is cooled in an ice bath.

-

Ethylene oxide is slowly added to the stirred solution via a dropping funnel. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours to ensure complete reaction.

-

The reaction is then quenched by the slow addition of a dilute hydrochloric acid solution to neutralize the catalyst.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Analytical Methods:

The purity and identity of this compound can be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H and C-S bonds).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Signaling Pathways and Logical Relationships

Currently, there is no scientific literature available that describes the involvement of this compound in specific biological signaling pathways. Its primary known functions are as an industrial chemical and insect repellent, suggesting its mode of action is likely related to olfactory or direct toxic effects on insects rather than modulation of specific signaling cascades in mammals.

The logical workflow for the production and quality control of this compound can be visualized as follows:

Caption: Synthesis and Quality Control Workflow for this compound.

References

- 1. Ethanol, 2-(octylthio)- [webbook.nist.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Ethanol, 2-(octylthio)- [webbook.nist.gov]

- 4. This compound | C10H22OS | CID 19079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Chemrio [chemrio.com]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

Physicochemical Characteristics of 2-Hydroxyethyl Octyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-hydroxyethyl octyl sulfide (CAS No. 3547-33-9). The information is compiled to support research, development, and application activities where this compound is of interest. All quantitative data is presented in a clear, tabular format, and detailed experimental methodologies for its synthesis and the determination of its key properties are provided.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 2-hydroxyethyl octyl sulfide.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂OS | [1] |

| Molecular Weight | 190.35 g/mol | [1] |

| CAS Number | 3547-33-9 | [1] |

| Appearance | Clear to light amber liquid | [2] |

| Odor | Mild | [2] |

| Boiling Point | 283-285 °C (541-545 °F) | [2] |

| Density | 0.935 g/cm³ at 20°C (68°F) | [2] |

| Water Solubility | 38.13 mg/L at 25°C (77°F) | [2] |

| logP (Octanol/Water Partition Coefficient) | 3.64 at 25°C (77°F) | [1][2] |

| Vapor Pressure | < 0.01 mmHg at 25°C (77°F) | [2] |

| Flash Point | 109 °C (228 °F) (closed cup) | [2] |

| Refractive Index | 1.4760 (estimate) | [3] |

| pKa | 14.52 ± 0.10 (Predicted) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of 2-hydroxyethyl octyl sulfide and the determination of its core physicochemical properties are outlined below.

Synthesis of 2-Hydroxyethyl Octyl Sulfide

Two primary methods for the synthesis of 2-hydroxyethyl octyl sulfide are documented:

1. Synthesis from 1-Octanethiol and 2-Chloroethanol

This method involves the reaction of 1-octanethiol with 2-chloroethanol in a homogenous solution using ethanol as a solvent.[4]

-

Materials:

-

1-Octanethiol (n-C₈H₁₇SH)

-

2-Chloroethanol (ClCH₂CH₂OH)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

-

Procedure:

-

In a reaction vessel, dissolve a specific molar amount of 1-octanethiol in ethanol.

-

Add sodium hydroxide to the solution. The optimal reported amount is 4.8 g of NaOH based on 0.1 mol of 1-octanethiol.[4]

-

Introduce 2-chloroethanol to the reaction mixture. A molar ratio of 1.2:1 for 2-chloroethanol to 1-octanethiol is recommended for optimal yield.[4]

-

Maintain the reaction temperature at 52°C and allow the reaction to proceed for 2 hours with continuous stirring.[4]

-

Upon completion, the product, 2-hydroxyethyl octyl sulfide, can be isolated and purified using standard laboratory techniques such as distillation.

-

-

Characterization: The structure of the synthesized product can be confirmed using infrared (IR) spectroscopy and proton nuclear magnetic resonance (¹H NMR) spectroscopy.[4]

2. Solvent-Free Phase Transfer Catalysis Method

This environmentally friendly method utilizes phase transfer catalysis to synthesize 2-hydroxyethyl octyl sulfide without the need for an organic solvent.[5]

-

Materials:

-

Halogenated n-octane (e.g., n-octyl bromide)

-

Mercaptoethanol (HSCH₂CH₂OH)

-

Aqueous solution of an alkali or basic salt (e.g., sodium hydroxide)

-

Quaternary ammonium salt (as a phase transfer catalyst)

-

-

Procedure:

-

In a reaction vessel, prepare an aqueous phase containing an alkali or basic salt.

-

Add mercaptoethanol and the quaternary ammonium salt catalyst to the aqueous phase.

-

Under continuous stirring, add the halogenated n-octane to the mixture.

-

Maintain the reaction at a temperature between 30-70°C for a duration of 4-10 hours under normal pressure.[5]

-

After the reaction period, the product, 2-hydroxyethyl octyl sulfide, will form a separate phase, allowing for simple separation.

-

The product can be further purified by distillation.

-

Determination of Physicochemical Properties

The following are standard experimental protocols for determining the key physicochemical properties of liquid organic compounds like 2-hydroxyethyl octyl sulfide.

-

Boiling Point Determination (Thiele Tube Method):

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][7]

-

-

Density Determination (Oscillating Densimeter):

-

This method is suitable for liquids with a dynamic viscosity below 5 Pa·s.[3][8]

-

The liquid sample is introduced into a U-shaped tube that is electronically excited to oscillate at its characteristic frequency.

-

The frequency of oscillation is dependent on the mass, and therefore the density, of the sample in the tube.

-

The instrument measures this frequency and converts it into a density value.[9]

-

-

Water Solubility (Flask Method - OECD 105):

-

This method is applicable for substances with solubilities above 10⁻² g/L.[10][11]

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove any undissolved substance.

-

The concentration of the substance in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

-

-

logP Determination (Shake Flask Method):

-

A solution of the compound is prepared in one of the two immiscible solvents (n-octanol and water).

-

The two phases are mixed in a flask and shaken until equilibrium is reached.

-

The mixture is then allowed to separate completely.

-

The concentration of the compound in each phase is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13][14]

-

-

Vapor Pressure Determination (Static Method - OECD 104):

-

A sample of the substance is placed in a thermostatically controlled chamber.

-

The chamber is evacuated to remove air.

-

The pressure inside the chamber is measured at a constant temperature once equilibrium between the liquid and vapor phases is established.[15]

-

-

Refractive Index Determination (Abbe Refractometer):

-

A few drops of the liquid sample are placed on the prism of an Abbe refractometer.

-

Light is passed through the sample, and the critical angle of total internal reflection is measured.

-

The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and should be recorded at a specified temperature.[16]

-

-

pKa Determination (Potentiometric Titration):

-

For an acidic or basic compound, a solution of the substance is titrated with a standard solution of a strong base or acid, respectively.

-

The pH of the solution is monitored throughout the titration using a pH meter.

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point of the titration.[17][18]

-

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of 2-hydroxyethyl octyl sulfide.

Caption: Synthesis of 2-hydroxyethyl octyl sulfide from 1-octanethiol and 2-chloroethanol.

Caption: Solvent-free synthesis of 2-hydroxyethyl octyl sulfide via phase transfer catalysis.

References

- 1. 2-Hydroxyethyl octyl sulfide | SIELC Technologies [sielc.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. CN101696180A - Solvent-free method for preparing 2-hydroxyethyl n-octyl sulfide through phase transfer catalysis - Google Patents [patents.google.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. oecd.org [oecd.org]

- 9. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. laboratuar.com [laboratuar.com]

- 12. filab.fr [filab.fr]

- 13. acdlabs.com [acdlabs.com]

- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 15. consilab.de [consilab.de]

- 16. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 17. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 18. quora.com [quora.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-(Octylthio)ethanol for Research Applications

Abstract: This technical guide provides a comprehensive overview of the synthesis and purification of 2-(Octylthio)ethanol, a crucial intermediate in various research and development applications. Detailed experimental protocols for a high-yield synthesis pathway and a robust purification method are presented. Quantitative data, including physical properties and spectral analysis, are summarized for easy reference. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a practical resource for the laboratory-scale production of high-purity this compound.

Introduction

This compound is a valuable bifunctional molecule containing both a thioether and a primary alcohol functional group. This unique structure makes it a versatile building block in organic synthesis, with applications in the development of novel surfactants, functionalized polymers, and as an intermediate in the synthesis of biologically active molecules. The octyl group confers significant lipophilicity, while the hydroxyl group provides a site for further chemical modification. This guide outlines a reliable and efficient method for the synthesis and subsequent purification of this compound, ensuring a high-purity product suitable for demanding research applications.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction between 1-octanethiol and 2-chloroethanol. This reaction proceeds via a Williamson ether synthesis-like mechanism, where the thiolate anion, generated in situ by a base, acts as the nucleophile.

Reaction Scheme

The overall reaction is as follows:

CH₃(CH₂)₇SH + ClCH₂CH₂OH --(NaOH, Ethanol)--> CH₃(CH₂)₇SCH₂CH₂OH + NaCl + H₂O

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is adapted from established methods for the synthesis of similar thioethers and has been optimized for high yield.[1]

Materials:

-

1-Octanethiol

-

2-Chloroethanol

-

Sodium hydroxide (NaOH)

-

Absolute Ethanol

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4.8 g of sodium hydroxide in 40.0 mL of absolute ethanol.

-

Addition of 1-Octanethiol: To the stirred solution, slowly add 0.1 mol of 1-octanethiol.

-

Addition of 2-Chloroethanol: Following the addition of the thiol, add 0.12 mol of 2-chloroethanol to the reaction mixture.

-

Reaction: Heat the mixture to 52°C and maintain this temperature under reflux with continuous stirring for 2 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add 100 mL of distilled water and 50 mL of diethyl ether. Shake the funnel vigorously and allow the layers to separate.

-

Separation: Collect the organic layer and wash it twice with 50 mL of distilled water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude product is a yellowish oil.

Under these optimized conditions, a yield of approximately 95.2% can be expected.[1]

Purification of this compound

The crude this compound obtained from the synthesis can be purified to a high degree using fractional distillation under reduced pressure. This method is effective in separating the desired product from unreacted starting materials and any high-boiling point byproducts.

Experimental Protocol

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a Vigreux column)

-

Vacuum pump

-

Heating mantle

-

Collection flasks

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Charging the Flask: Transfer the crude this compound into the distillation flask.

-

Distillation: Begin heating the flask gently under reduced pressure.

-

Fraction Collection: Collect the fraction that distills at the appropriate boiling point for this compound. The boiling point is approximately 115-117 °C at 2 mmHg.

-

Purity Check: The purity of the collected fractions can be assessed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂OS | [2][3][4][5] |

| Molecular Weight | 190.35 g/mol | [4][5][6] |

| Appearance | Liquid | [6] |

| Density | 0.930 g/cm³ (estimate) | [2] |

| Boiling Point | 325.88°C (rough estimate at 760 mmHg) | [2] |

| Melting Point | 0°C | [2] |

| Flash Point | 215.336°C | [2] |

Spectral Data

| Technique | Key Data | Source |

| ¹H NMR | Data available | [6] |

| IR Spectroscopy | Data available | [6] |

| Mass Spectrometry | Data available in NIST WebBook | [3] |

Visualization of Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification Workflow

Caption: Purification workflow for this compound.

Conclusion

This technical guide provides a clear and detailed methodology for the synthesis and purification of this compound. The described synthetic protocol offers a high yield, and the purification by fractional distillation ensures a product of high purity suitable for a wide range of research and development activities. The provided data and workflows serve as a valuable resource for scientists requiring this versatile chemical intermediate.

References

Spectroscopic and Spectrometric Characterization of 2-(Octylthio)ethanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2-(Octylthio)ethanol (CAS No: 3547-33-9).[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a workflow for the analysis of this compound.

Introduction

This compound, also known as 2-hydroxyethyl octyl sulfide, is an organic compound with the molecular formula C₁₀H₂₂OS.[1] Its structure combines a hydrophilic ethanol group with a lipophilic octylthio group, lending it properties that are of interest in various chemical and biological applications. Accurate characterization of its chemical structure is crucial and is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents an in-depth analysis of the data obtained from these methods.

Spectroscopic and Spectrometric Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the protons in the octyl chain and the ethanol moiety. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and oxygen atoms.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | Triplet | 2H | HO-CH₂ -CH₂-S- |

| ~ 2.70 | Triplet | 2H | HO-CH₂-CH₂ -S- |

| ~ 2.55 | Triplet | 2H | -S-CH₂ -(CH₂)₆-CH₃ |

| ~ 1.55 | Multiplet | 2H | -S-CH₂-CH₂ -(CH₂)₅-CH₃ |

| ~ 1.2-1.4 | Multiplet | 10H | -S-(CH₂)₂-(CH₂ )₅-CH₃ |

| ~ 0.88 | Triplet | 3H | -(CH₂)₇-CH₃ |

| Variable | Singlet (broad) | 1H | -OH |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 61 | HO-C H₂-CH₂-S- |

| ~ 36 | HO-CH₂-C H₂-S- |

| ~ 32 | -S-C H₂-(CH₂)₆-CH₃ |

| ~ 31.8 | -(CH₂)₅-C H₂-CH₂-CH₃ |

| ~ 29.5 | -S-CH₂-C H₂-(CH₂)₅-CH₃ |

| ~ 29.2 (multiple) | -S-(CH₂)₂-(C H₂)₄-CH₂-CH₃ |

| ~ 22.6 | -(CH₂)₆-C H₂-CH₃ |

| ~ 14.1 | -(CH₂)₇-C H₃ |

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound was recorded "between salts".[1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3350 | Strong, Broad | O-H stretch (alcohol) |

| ~ 2925, 2855 | Strong | C-H stretch (alkane) |

| ~ 1465 | Medium | C-H bend (alkane) |

| ~ 1050 | Strong | C-O stretch (primary alcohol) |

| ~ 650 | Weak | C-S stretch (thioether) |

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum for this compound is available from the NIST WebBook.[2]

| m/z | Relative Intensity (%) | Assignment (Proposed Fragment) |

| 190 | ~ 5 | [M]⁺ (Molecular Ion) |

| 145 | ~ 20 | [M - C₂H₅O]⁺ |

| 113 | ~ 15 | [C₈H₁₇S]⁺ |

| 89 | ~ 30 | [C₄H₉S]⁺ |

| 61 | 100 | [C₂H₅OS]⁺ |

| 45 | ~ 40 | [C₂H₅O]⁺ |

Experimental Protocols

The following are general experimental protocols for the spectroscopic and spectrometric techniques discussed.

-

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer, such as a Varian A-60 (as referenced for this compound), Bruker, or Jeol instrument, operating at a field strength of 300 MHz or higher is typically used.[1]

-

Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance sensitivity. Key acquisition parameters include the number of scans, spectral width, and relaxation delay.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

-

Sample Preparation (Neat Liquid): A drop of liquid this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to create a thin liquid film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Digilab FTS-14, is used.[1]

-

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted to an infrared spectrum (transmittance vs. wavenumber).

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 2-(Octylthio)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Octylthio)ethanol in various organic solvents. Due to a lack of extensive published quantitative data on the solubility of this compound, this document focuses on providing a qualitative assessment based on its chemical structure and the general properties of thioethers. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data for their specific applications.

Core Concepts: Predicting Solubility

The solubility of a substance is governed by the principle of "like dissolves like." The molecular structure of this compound (C₁₀H₂₂OS) contains both a polar hydroxyl (-OH) group and a significant nonpolar component, the octyl (C₈H₁₇) chain attached to a sulfur atom. This amphiphilic nature dictates its solubility in different types of organic solvents.

-

Polar Solvents: The hydroxyl group can form hydrogen bonds with polar protic solvents (e.g., ethanol, methanol). However, the long nonpolar octyl chain can limit solubility in highly polar solvents.

-

Nonpolar Solvents: The octyl group will readily interact with nonpolar solvents (e.g., hexane, toluene) through van der Waals forces, suggesting good solubility.

-

Polar Aprotic Solvents: Solvents like acetone and ethyl acetate, which have intermediate polarity, are also expected to be good solvents for this compound.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound.

| Solvent Classification | Example Solvents | Expected Solubility of this compound |

| Nonpolar Aliphatic | Hexane, Heptane | Miscible |

| Nonpolar Aromatic | Toluene, Benzene | Miscible |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Miscible |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble to Miscible |

| Halogenated | Dichloromethane, Chloroform | Miscible |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest using a visual miscibility method.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Calibrated positive displacement pipettes or micropipettes

-

Glass vials with screw caps

-

Vortex mixer

-

Temperature-controlled water bath or incubator

-

Analytical balance

Procedure:

-

Preparation of Solvent: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to a series of glass vials.

-

Temperature Equilibration: Place the vials in a temperature-controlled water bath or incubator set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate for at least 30 minutes.

-

Incremental Addition of Solute:

-

Begin by adding a small, known volume (e.g., 10 µL) of this compound to the first vial.

-

Cap the vial tightly and vortex for 1-2 minutes to ensure thorough mixing.

-

Visually inspect the solution against a well-lit background for any signs of immiscibility, such as cloudiness, phase separation, or the formation of droplets.

-

-

Observation and Titration:

-

If the solution is clear and homogeneous, continue to add small, incremental volumes of this compound to the same vial, vortexing and observing after each addition.

-

Record the total volume of this compound added at each step.

-

-

Saturation Point Determination: The saturation point is reached when the addition of a further increment of this compound results in a persistently cloudy or biphasic solution that does not clarify upon further vortexing.

-

Data Calculation:

-

Calculate the mass of the solvent and the total mass of this compound added to reach the saturation point using their respective densities at the experimental temperature.

-

Express the solubility in desired units, such as g/100 g of solvent, g/100 mL of solvent, or molarity.

-

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, its amphiphilic nature suggests it is readily soluble or miscible in a wide range of common nonpolar and polar aprotic solvents, and to a good extent in polar protic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. This guide serves as a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.

References

Thermal Stability and Decomposition of 2-(Octylthio)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-(octylthio)ethanol (CAS No. 3547-33-9). Due to the limited availability of direct experimental data on this specific compound, this document synthesizes information from analogous sulfur-containing organic molecules and established principles of thermal analysis. It is intended to serve as a valuable resource for professionals in research, development, and manufacturing who handle or utilize this compound, offering insights into its expected thermal behavior, potential decomposition pathways, and detailed experimental protocols for its analysis.

Physicochemical Properties

This compound, also known as 2-hydroxyethyl octyl sulfide, is an organic compound containing both a hydroxyl group and a thioether linkage.[1] These functional groups dictate its chemical reactivity and thermal stability. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C10H22OS | [1] |

| Molecular Weight | 190.35 g/mol | [1] |

| Physical State | Liquid | [1] |

| Boiling Point | 98 °C at 0.1 mmHg | [2] |

| Melting Point | Not available | |

| Flash Point | Not available |

Thermal Stability and Predicted Decomposition Profile

Upon heating, this compound is anticipated to undergo decomposition through several potential pathways. Combustion of similar sulfur-containing organic compounds is known to produce toxic sulfur oxide gases. The thermal decomposition of ethanethiol, a related compound, has been shown to proceed via three main unimolecular pathways: C-S bond cleavage, intramolecular elimination to form an alkene and hydrogen sulfide, and C-C bond rupture followed by isomerization.[3]

Based on these precedents, the following decomposition pathways for this compound are proposed:

-

Pathway A: C-S Bond Fission: Homolytic cleavage of the carbon-sulfur bonds, leading to the formation of various radical species.

-

Pathway B: Intramolecular Elimination (Thia-Brook Rearrangement analogue): A rearrangement reaction involving the hydroxyl group and the sulfur atom, potentially leading to the elimination of a smaller molecule.

-

Pathway C: Dehydration: Elimination of a water molecule, a common thermal decomposition route for alcohols.

-

Pathway D: C-C Bond Cleavage: Fragmentation of the octyl chain at elevated temperatures.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss of this compound as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into an inert crucible (e.g., alumina or platinum).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Atmosphere: The experiment should be conducted under a controlled inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To identify endothermic or exothermic events associated with phase transitions (e.g., boiling) and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. A pinhole may be introduced in the lid to allow for the escape of volatile decomposition products.

-

Instrumentation: A differential scanning calorimeter is used. An empty, hermetically sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: The experiment is performed under a controlled inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (determined from prior TGA analysis to be just beyond the final decomposition step) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC curve shows the heat flow to or from the sample as a function of temperature. Endothermic peaks typically represent processes like boiling, while exothermic peaks can indicate decomposition or other chemical reactions.

Identification of Decomposition Products

To fully characterize the thermal decomposition of this compound, the evolved gases from TGA can be analyzed using coupled techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR). These methods provide real-time identification of the volatile decomposition products as they are formed.

Alternatively, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) can be employed. In this technique, a sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This can provide a detailed fingerprint of the decomposition products at various temperatures.

Safety Considerations

Given the potential for the release of toxic sulfur-containing gases upon decomposition, all thermal analyses of this compound should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide has outlined the expected thermal stability and decomposition behavior of this compound based on the chemistry of analogous compounds. While direct experimental data is currently lacking, the proposed decomposition pathways and detailed experimental protocols provide a solid foundation for researchers, scientists, and drug development professionals to safely handle and analyze this compound. The application of TGA, DSC, and evolved gas analysis techniques is crucial for obtaining precise quantitative data and fully elucidating the decomposition mechanism of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Octylthio)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Octylthio)ethanol, a long-chain thioether alcohol, possesses a flexible molecular structure that dictates its physicochemical properties and potential interactions in biological and chemical systems. A thorough understanding of its three-dimensional structure and conformational landscape is crucial for applications ranging from drug delivery to materials science. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its known spectral data, computational predictions, and detailed experimental and computational protocols that are standard for the structural elucidation of analogous flexible molecules. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound and similar long-chain amphiphilic molecules.

Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring an eight-carbon alkyl chain linked via a thioether bond to an ethanol group.[1][2][3][4][5][6][7][8] Its amphiphilic nature, with a hydrophobic octyl tail and a hydrophilic hydroxyl head, suggests potential for self-assembly and interfacial activity.

Table 1: Molecular Identifiers and Basic Properties of this compound

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | 2-(octylsulfanyl)ethanol | [3] |

| Synonyms | 2-Hydroxyethyl octyl sulfide, MGK Repellent 874 | [2][3] |

| CAS Number | 3547-33-9 | [2][3] |

| Molecular Formula | C₁₀H₂₂OS | [2][3] |

| Molecular Weight | 190.35 g/mol | [3] |

| SMILES | CCCCCCCCSCCO | [3][5] |

| InChIKey | KXPXKNBDCUOENF-UHFFFAOYSA-N | [2][3][5] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Density | 0.930 g/cm³ | [7] |

| Boiling Point | 325.88 °C (rough estimate) | [7] |

| Melting Point | 0 °C | [7] |

| Flash Point | 215.336 °C | [7] |

| logP (Octanol/Water) | 3.6 | [5] |

Predicted Molecular Structure

While a definitive crystal structure of this compound has not been reported in the literature, its fundamental covalent structure is well-established. The molecule consists of a flexible octyl chain and a 2-thioethanol headgroup. The key structural features for conformational analysis are the rotatable single bonds, particularly around the C-S-C-C and S-C-C-O dihedral angles.

Table 3: Predicted Bond Lengths and Angles for a Computationally Modeled Conformer of this compound

Note: These are representative values from a computational model and may vary with conformation and experimental conditions. The data is presented to provide an approximate scale of the molecular geometry.

| Bond/Angle | Predicted Value |

| Bond Lengths (Å) | |

| C-C (alkyl) | ~1.53 - 1.54 |

| C-H | ~1.09 - 1.10 |

| C-S | ~1.82 |

| C-O | ~1.43 |

| O-H | ~0.96 |

| **Bond Angles (°) ** | |

| C-S-C | ~99 |

| S-C-C | ~110 |

| C-C-O | ~109 |

| C-O-H | ~109 |

Conformational Analysis

The conformational landscape of this compound is expected to be complex due to the flexibility of the octyl chain and the rotational freedom around the thioether and alcohol functionalities. The lowest energy conformers will be dictated by a balance of steric hindrance, van der Waals interactions, and potential intramolecular hydrogen bonding between the hydroxyl proton and the sulfur atom.

Key Dihedral Angles

The overall shape of this compound is largely determined by the following key dihedral angles:

-

ω₁ (C-S-C-C): Rotation around the S-C bond of the ethyl group.

-

ω₂ (S-C-C-O): Rotation around the C-C bond of the ethyl group.

-

ω₃ (C-C-O-H): Rotation around the C-O bond.

-

τ₁, τ₂, ... τ₆: Rotations around the C-C bonds of the octyl chain.

Intramolecular Hydrogen Bonding

A critical factor influencing the conformation of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl group (donor) and the sulfur atom (acceptor).[9][10] This interaction, if present, would lead to a more folded or cyclic conformation being energetically favorable. The strength of such an S···H-O hydrogen bond would influence the relative populations of different conformers.

Experimental and Computational Protocols for Structural Elucidation

The following section details the experimental and computational methodologies that would be employed to definitively determine the molecular structure and conformational preferences of this compound.

Experimental Protocols

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and conformational details of molecules in solution.

-

¹H and ¹³C NMR: These experiments confirm the chemical structure by identifying the number and types of protons and carbon atoms.[3]

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, confirming the bonding framework.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments measure through-space interactions between protons. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between protons, providing crucial distance restraints for determining the three-dimensional structure of predominant conformers.

-

Measurement of J-couplings: Three-bond scalar couplings (³J) are related to dihedral angles through the Karplus equation. Measuring ³J(H,H) and ³J(C,H) coupling constants can provide quantitative information about the dihedral angles around specific bonds.

4.1.2. Rotational (Microwave) Spectroscopy

For molecules that can be brought into the gas phase, rotational spectroscopy provides highly accurate information on the molecular geometry of different conformers.

-

Methodology: A sample is vaporized and expanded into a high vacuum chamber, cooling the molecules to a few Kelvin. The rotational transitions are then measured with high precision using microwave radiation.

-

Data Output: The principal moments of inertia are determined from the rotational spectra. By analyzing the spectra of different isotopologues (e.g., ³⁴S, ¹³C, ¹⁸O), the precise atomic coordinates of each observed conformer can be determined.

4.1.3. X-ray Crystallography

If this compound can be crystallized, X-ray diffraction would provide the most definitive information about its solid-state conformation.

-

Methodology: A single crystal of the compound is irradiated with X-rays. The diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

Computational Protocols

Computational chemistry is an indispensable tool for exploring the conformational landscape of flexible molecules.

4.2.1. Conformational Search

-

Molecular Mechanics (MM): A systematic or stochastic search of the potential energy surface is performed using a force field (e.g., MMFF, AMBER) to generate a large number of possible conformers.[1] This initial search identifies low-energy candidate structures.

4.2.2. Quantum Mechanical (QM) Calculations

-

Geometry Optimization: The low-energy conformers identified from the molecular mechanics search are then subjected to geometry optimization using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[1] This provides more accurate geometries and relative energies of the conformers.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

-

Dihedral Angle Scans: To map the potential energy surface for rotation around specific bonds, relaxed potential energy scans are performed. In this procedure, a dihedral angle is constrained at a series of values, and the rest of the molecule's geometry is optimized at each step. This allows for the determination of rotational energy barriers.

Logical Workflows for Structural Analysis

The following diagrams illustrate the logical workflows for the experimental and computational determination of the molecular structure and conformation of this compound.

Conclusion

While direct experimental determination of the detailed molecular structure and conformation of this compound is not yet available in the public domain, this guide outlines the established and robust methodologies that can be employed for its complete structural characterization. The inherent flexibility of the molecule, coupled with the potential for intramolecular hydrogen bonding, suggests a rich conformational landscape. A combined approach, integrating high-resolution spectroscopic techniques with advanced computational modeling, as detailed in this guide, will be essential to fully elucidate the three-dimensional properties of this compound. Such knowledge is fundamental for the rational design and application of this molecule in various scientific and industrial fields.

References

- 1. mdpi.com [mdpi.com]

- 2. Ethanol, 2-(octylthio)- [webbook.nist.gov]

- 3. This compound | C10H22OS | CID 19079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanol, 2-(octylthio)- [webbook.nist.gov]

- 5. PubChemLite - this compound (C10H22OS) [pubchemlite.lcsb.uni.lu]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. chembk.com [chembk.com]

- 8. Ethanol, 2-(octylthio)- (CAS 3547-33-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrogen-Bonded Thiol Undergoes Unconventional Excited-State Intramolecular Proton-Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-(Octylthio)ethanol in Material Science: A Technical Guide

Disclaimer: Direct research on the applications of 2-(Octylthio)ethanol in material science is limited. This guide synthesizes information based on the known chemical properties of this compound and extensive research on analogous molecules, such as alkanethiols and other functionalized thioethers. The potential applications and experimental protocols described herein are based on established principles in material science and serve as a technical guide for future research and development.

Introduction to this compound

This compound is a bifunctional organic molecule with the chemical formula C₁₀H₂₂OS.[1][2][3] Its structure consists of a linear eight-carbon alkyl chain (octyl group) attached to a sulfur atom, which in turn is bonded to an ethanol group. This unique structure, featuring a thioether linkage, a terminal hydroxyl group, and a hydrophobic alkyl chain, makes it a promising candidate for a variety of applications in material science. The presence of the sulfur atom allows for strong interactions with noble metal surfaces, while the hydroxyl group offers a site for further chemical modification and polymerization. The long alkyl chain can be exploited to tailor surface energy and create hydrophobic surfaces.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various material science applications, from its solubility in different solvents to its thermal stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂OS | [1][2][3] |

| Molecular Weight | 190.35 g/mol | [1][3] |

| Density | 0.930 g/cm³ (estimate) | [4] |

| Boiling Point | 325.88 °C (estimate) | [4] |

| Melting Point | 0 °C (estimate) | [4] |

| Flash Point | 215.336 °C (estimate) | [4] |

| Vapor Pressure | 0.042 Pa at 25 °C (estimate) | [4] |

| Physical Description | Liquid | [1] |

Potential Applications in Material Science

The unique molecular structure of this compound opens up a range of potential applications in material science. These applications are primarily hypothesized based on the well-documented behavior of similar chemical entities.

Self-Assembled Monolayers (SAMs) for Surface Engineering

The sulfur atom in this compound allows for the formation of self-assembled monolayers (SAMs) on noble metal surfaces such as gold, silver, and copper.[5] This is due to the strong affinity between sulfur and these metals, leading to the spontaneous formation of a highly ordered, single-molecule-thick layer.

The resulting SAM can be used to precisely control the surface properties of the substrate. The octyl chain would orient away from the surface, creating a hydrophobic interface. The terminal hydroxyl groups would be exposed at the surface of the monolayer, rendering it hydrophilic and providing reactive sites for further functionalization. This bifunctionality is highly desirable for applications in biosensors, microelectronics, and coatings.

References

health and safety considerations for handling 2-(Octylthio)ethanol in the lab

An In-depth Technical Guide to the Health and Safety Considerations for Handling 2-(Octylthio)ethanol in the Laboratory

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal institutional safety review or a comprehensive Safety Data Sheet (SDS). Laboratory personnel must consult the official SDS for this compound from their supplier and adhere to all institutional and regulatory safety protocols.

Executive Summary

This compound (CAS No. 3547-33-9) is an organic sulfide compound utilized in various industrial and research applications, including as an intermediate in chemical synthesis.[1] While it exhibits low acute oral toxicity, it is classified as a substance that can cause serious eye damage and skin irritation.[1][2] This guide provides a detailed overview of the known health and safety considerations, summarizes key physical, chemical, and toxicological data, and outlines best practices for safe handling, storage, and emergency response in a laboratory setting.

Chemical Identification and Physical Properties

Proper identification and understanding of the physical properties of a chemical are foundational to its safe handling.

Table 2.1: Chemical Identification

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [1][3] |

| Synonyms | 2-Hydroxyethyl octyl sulfide, MGK Repellent 874, Ethanol, 2-(octylthio)- | [1][3] |

| CAS Number | 3547-33-9 | [1][3] |

| Molecular Formula | C₁₀H₂₂OS | [1][3] |

| Molecular Weight | 190.35 g/mol | [1] |

| Appearance | Liquid |[1][2] |

Table 2.2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 0 °C | [2][4] |

| Boiling Point | 98 °C to 135 °C | [2][5] |

| Density | 0.9285 - 0.9300 g/cm³ at 20-25 °C | [2][5] |

| Flash Point | 77 °C to 215.3 °C (Closed Cup) | [2][4] |

| Vapor Pressure | 0.042 Pa to 5.93e-04 mmHg at 25 °C | [2][4] |

| Solubility | Data not widely available. Assumed to be sparingly soluble in water. |

| Refractive Index | 1.4760 - 1.484 |[2][4] |

Note: Discrepancies in reported values (e.g., Boiling Point, Flash Point) exist across different sources. The most conservative (i.e., lowest) flash point should be considered for safety planning.

Hazard Identification and Toxicology

According to the Globally Harmonized System (GHS), this compound is classified with specific hazards that require stringent control measures.

Primary Hazards:

-

Serious Eye Damage (Category 1): Poses a significant risk of serious, potentially irreversible damage upon contact with the eyes.[1][2]

-

Skin Irritation (Category 2): May cause irritation upon skin contact.[1]

-

Aquatic Toxicity: May be harmful to aquatic life.[1]

Table 3.1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Source(s) |

|---|---|---|---|---|

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. | Corrosion | [1][2][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | Exclamation Mark | [1] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life. | Environment |[1] |

Table 3.2: Toxicological Data

| Endpoint | Species | Route | Value | Classification | Source(s) |

|---|

| LD50 | Rat | Oral | 8530 mg/kg | Low acute toxicity |[2][4] |

Experimental Protocols

Detailed experimental methodologies for the cited toxicological data are not available in the reviewed public-facing safety documents. The LD50 value is a standardized metric for acute toxicity, typically determined by administering escalating doses of the substance to a test population (e.g., rats) and identifying the dose that is lethal to 50% of the population under controlled laboratory conditions as per OECD or EPA guidelines.

Safe Handling and Exposure Control

A systematic approach to hazard control is essential for minimizing risk when handling this compound. The hierarchy of controls, from most to least effective, should be implemented.

Caption: Hierarchy of controls for managing chemical exposure risks.

Engineering Controls

-

Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7][8] General laboratory ventilation is not sufficient.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Training: Ensure all personnel are trained on the specific hazards, handling procedures, and emergency protocols for this compound.

-

Labeling: All primary and secondary containers must be clearly labeled with the chemical name and appropriate GHS hazard warnings.[9]

Personal Protective Equipment (PPE)

The last line of defense against exposure is appropriate PPE.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] Given the severe eye damage risk, a face shield should also be worn, especially when handling larger quantities or during procedures with a high splash potential.[2][9]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Consult a glove compatibility chart to select the appropriate material (e.g., Butyl rubber, Nitrile).

-

Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn.[5]

-

-

Respiratory Protection: Not typically required when work is conducted within a functional chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[8]

Storage and Disposal

-

Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4] The container must be kept tightly closed.[2]

-

Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.[5]

Emergency Procedures

A clear, rehearsed emergency plan is critical.

Caption: General workflow for responding to a chemical spill.

First Aid Measures

-

Eye Contact: IMMEDIATE ACTION IS REQUIRED. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention from an ophthalmologist.[4][5]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[10] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][10]

References

- 1. This compound | C10H22OS | CID 19079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Ethanol, 2-(octylthio)- [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. gestis.dguv.de [gestis.dguv.de]

- 7. carlroth.com [carlroth.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. s1.kaercher-media.com [s1.kaercher-media.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Environmental Fate and Toxicity of 2-(Octylthio)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and toxicity of 2-(Octylthio)ethanol (CAS No. 3547-33-9). The information is compiled from available safety data sheets and scientific literature to support environmental risk assessments and safe handling practices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting the compound's behavior and distribution in the environment.

| Property | Value | Unit | Source |

| Molecular Formula | C10H22OS | - | |

| Molar Mass | 190.35 | g/mol | |

| Density | 0.9300 | g/cm³ | |

| Melting Point | 0 | °C | |

| Boiling Point | 325.88 (rough estimate) | °C | |

| Flash Point | 215.336 | °C | |

| Vapor Pressure | 0.042 @ 25°C | Pa | |

| LogP (Octanol/Water Partition Coefficient) | 3.64 | - |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in the environment. Key aspects include its persistence, potential for bioaccumulation, and degradation pathways.

Biodegradation

This compound is considered to be readily biodegradable. In a study following OECD Test Guideline 301B, the substance achieved 99.8% degradation over a 28-day period, indicating a low potential for persistence in the environment.

Bioaccumulation

The potential for a substance to accumulate in living organisms is indicated by its Bioconcentration Factor (BCF). A QSAR-modeled BCF for this compound has been reported as 117. This value suggests a moderate potential for bioaccumulation in aquatic organisms.

Ecotoxicity

Ecotoxicity data provides insight into the potential adverse effects of a substance on different trophic levels within an ecosystem. This compound is classified as very toxic to aquatic life.

Aquatic Toxicity

Acute toxicity data for various aquatic organisms are summarized in Table 2.

| Organism | Test Duration | Endpoint | Value | Unit | Source |

| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 2.7 - 2.9 | mg/L | |

| Daphnia magna (Water Flea) | 48 hours | EC50 | 0.38 | mg/L | |

| Chlamydomonas angulosa (Green Algae) | 96 hours | EC50 (calculated) | 5.33 | mg/L |

Mammalian Toxicity

A summary of available mammalian toxicity data is presented in Table 3.

| Test | Species | Endpoint | Value | Unit | Source |

| Acute Oral Toxicity | Rat | LD50 | 8530 | mg/kg |

Experimental Protocols

The following sections provide an overview of the methodologies for the key experiments cited in this guide.

Ready Biodegradability - OECD Test Guideline 301B (CO2 Evolution Test)

This test evaluates the potential for a chemical to be rapidly biodegraded by aerobic microorganisms.

-

Test Setup: A defined concentration of the test substance is dissolved in a mineral medium and inoculated with a small amount of activated sludge from a domestic wastewater treatment plant. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance are run in parallel.

-

Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-24°C) for 28 days.

-

Measurement: The amount of carbon dioxide evolved from the complete aerobic biodegradation of the test substance is measured at regular intervals. This is typically done by trapping the CO2 in a solution of barium or sodium hydroxide and then titrating the remaining hydroxide, or by using an infrared CO2 analyzer.

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance to its theoretical maximum (ThCO2), corrected for the CO2 produced by the blank inoculum. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO2 within a 10-day window during the 28-day test period.

Fish, Acute Toxicity Test - EPA OPP 72-1 / OECD Test Guideline 203

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.

-

Test Organisms: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss), is used. The fish are acclimated to the test conditions prior to the experiment.

-

Test System: The test can be conducted under static, semi-static, or flow-through conditions. A flow-through system is often preferred to maintain constant concentrations of the test substance.

-

Test Concentrations: A series of at least five concentrations of the test substance, typically in a geometric progression, are prepared in dilution water. A control group with no test substance is also included.

-

Exposure: A specified number of fish are randomly assigned to each test concentration and the control. The exposure period is typically 96 hours.

-

Observations: The number of dead fish in each container is recorded at 24, 48, 72, and 96 hours. Water quality parameters such as temperature, pH, and dissolved oxygen are monitored regularly.

-

Data Analysis: The cumulative mortality data at each observation time is used to calculate the LC50 (the concentration estimated to be lethal to 50% of the test organisms) and its 95% confidence limits.

Daphnia sp., Acute Immobilisation Test - OECD Test Guideline 202

This test evaluates the acute toxicity of a substance to daphnids, a type of freshwater invertebrate.

-

Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.

-

Test System: The test is typically conducted in glass vessels under static conditions.

-

Test Concentrations: A range of at least five concentrations of the test substance is prepared in a suitable medium. A control group is also included.

-

Exposure: A set number of daphnids are exposed to each test concentration and the control for a period of 48 hours.

-

Observations: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation of the test vessel) is recorded at 24 and 48 hours.

-

Data Analysis: The results are used to calculate the EC50 (the concentration estimated to cause immobilization in 50% of the daphnids) at 48 hours, along with its 95% confidence limits.

Algal Growth Inhibition Test - OECD Test Guideline 201

This test assesses the effects of a substance on the growth of a freshwater green alga.

-

Test Organism: A species of green algae, such as Chlamydomonas angulosa or Pseudokirchneriella subcapitata, is used.

-

Test Setup: Exponentially growing algal cultures are exposed to a series of concentrations of the test substance in a nutrient-rich medium. A control with no test substance is run in parallel.

-

Incubation: The cultures are incubated under constant illumination and temperature for a period of 72 to 96 hours.

-

Measurement: Algal growth is measured at least every 24 hours. This can be done by cell counts using a microscope and counting chamber, or by indirect methods such as measuring fluorescence or turbidity.

-

Data Analysis: The growth rate and yield for each concentration are calculated and compared to the control. The data is then used to determine the EC50, the concentration that causes a 50% reduction in growth or yield.

Methodological & Application

Application Note: Formation of 2-(Octylthio)ethanol Self-Assembled Monolayers on Gold

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces are a fundamental tool for controlling the interfacial properties of materials in fields such as biosensors, drug delivery, and medical diagnostics. The spontaneous organization of molecules like 2-(Octylthio)ethanol onto a gold substrate results in a densely packed, ordered monolayer. This process is driven by the strong affinity between sulfur and gold, forming a stable gold-thiolate bond[1]. The resulting monolayer presents a surface terminated with hydroxyl (-OH) groups from the this compound, rendering the surface hydrophilic. This terminal group is also available for further chemical modification, making it a versatile platform for the immobilization of biomolecules or other ligands. This document provides a detailed protocol for the formation of high-quality this compound SAMs on gold substrates.

Data Presentation